

Comprehensive Technical Guide: Disodium Pamoate Monohydrate Solubility Profile and Pharmaceutical Applications

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Compound Focus: Disodium pamoate monohydrate

CAS No.: 71607-30-2

Cat. No.: S949911

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Introduction and Chemical Identity

Disodium pamoate monohydrate is a **pharmaceutically significant compound** widely utilized in the pharmaceutical industry as a **counterion** for forming poorly soluble salts of active pharmaceutical ingredients (APIs). This approach enables the **modification of dissolution rates**, enhancement of stability, and development of sustained-release formulations. The compound serves as the sodium salt of pamoic acid (also known as embonic acid), characterized by its **distinctive aromatic structure** featuring two naphthalene rings connected by a methylene bridge. This molecular architecture contributes to its unique physicochemical properties, particularly its limited solubility in various solvents, which forms the basis for its pharmaceutical applications.

The primary chemical identity of **disodium pamoate monohydrate** is defined by several key characteristics. According to the search results, its **systematic IUPAC name** is 2-Naphthalenecarboxylic acid, 4,4'-methylenebis(3-hydroxy-, disodium salt, monohydrate [1]. It carries multiple **synonyms** in scientific literature, including disodium embonate monohydrate, sodium pamoate, and embonic acid disodium salt [1] [2]. The **CAS Registry Number** for the anhydrous form is 6640-22-8, while the monohydrate form is also identified under CAS 71607-30-2 [1] [2]. Its **molecular formula** is typically represented as

$C_{23}H_{14}Na_2O_6 \cdot H_2O$ or $C_{23}H_{16}Na_2O_7$, with a **molecular weight** of 412.37 g/mol for the anhydrous form and 432.33 g/mol for the monohydrate form [1] [2] [3].

Fundamental Chemical and Physical Properties

Disodium pamoate monohydrate exhibits several characteristic physical properties that influence its pharmaceutical behavior. The compound typically presents as a **pale yellow to yellow crystalline powder** with a **melting point** of approximately 300°C [2] [3]. Its **density** is reported as 1.55 g/cm³ at 20°C, and it has a **low vapor pressure** of 0.001 Pa at 25°C, indicating low volatility [2]. The compound demonstrates **pH-dependent solubility** due to the presence of ionizable carboxyl groups, with the disodium salt form exhibiting greater aqueous solubility compared to the free acid form.

The following table summarizes key physicochemical properties of disodium pamoate:

Table 1: Fundamental Physicochemical Properties of **Disodium Pamoate Monohydrate**

Property	Value/Specification	Conditions	Reference
Physical Appearance	Pale yellow to yellow powder	Room temperature	[2]
Melting Point	~300°C	-	[2] [3]
Density	1.55 g/cm ³	20°C	[2]
Vapor Pressure	0.001 Pa	25°C	[2]
Water Solubility	43 g/L (approximately 10%)	20°C	[2]
Log P	-3.2	20°C	[2]
Storage Conditions	Desiccate at room temperature	-	[2]

From a **regulatory and safety perspective**, **disodium pamoate monohydrate** is classified with the **GHS signal word "Warning"** and hazard statements H302, H315, H319, and H335, indicating potential health risks if ingested, in contact with skin, or if dust is inhaled [2]. The **WGK Germany classification** is 3,

indicating it is highly water-polluting [2]. The **UNII identifier** (Unique Ingredient Identifier) for this compound is ZL7OV5621O, as designated by the FDA for substance tracking in regulated products [1].

Comprehensive Solubility Profile

The solubility behavior of **disodium pamoate monohydrate** is a critical determinant of its pharmaceutical applications. As a salt form of a dicarboxylic acid, it exhibits **differential solubility** across various solvents, with particularly limited solubility in organic media. This property is strategically employed in pharmaceutical development to reduce the solubility of highly soluble APIs, thereby enabling modified release profiles. The solubility characteristics follow a **predictable pattern** based on solvent polarity, with highest solubility observed in aqueous systems.

The following table provides a detailed overview of the solubility profile of **disodium pamoate monohydrate** in various solvents:

Table 2: Solubility Profile of **Disodium Pamoate Monohydrate** in Various Solvents

Solvent System	Solubility	Experimental Conditions	Notes
Water	43 g/L (approx. 10 mg/mL)	20°C	Concentration varies slightly with temperature [2]
Dimethyl Sulfoxide (DMSO)	≥28.6 mg/mL	Room temperature	Suitable for preparing stock solutions [2]
Ethanol (EtOH)	Insoluble	Room temperature	Not recommended as a solvent [2]
Aqueous Solutions	≥18 mg/mL	Room temperature	pH-dependent solubility [2]

The **aqueous solubility** of **disodium pamoate monohydrate** is approximately 43 g/L at 20°C, equivalent to about a 10% (w/v) solution [2]. In **dimethyl sulfoxide (DMSO)**, the compound demonstrates good solubility (≥28.6 mg/mL), making it suitable for preparing stock solutions for biological testing [2]. Conversely, the compound is **practically insoluble in ethanol** and other less polar organic solvents, which limits its

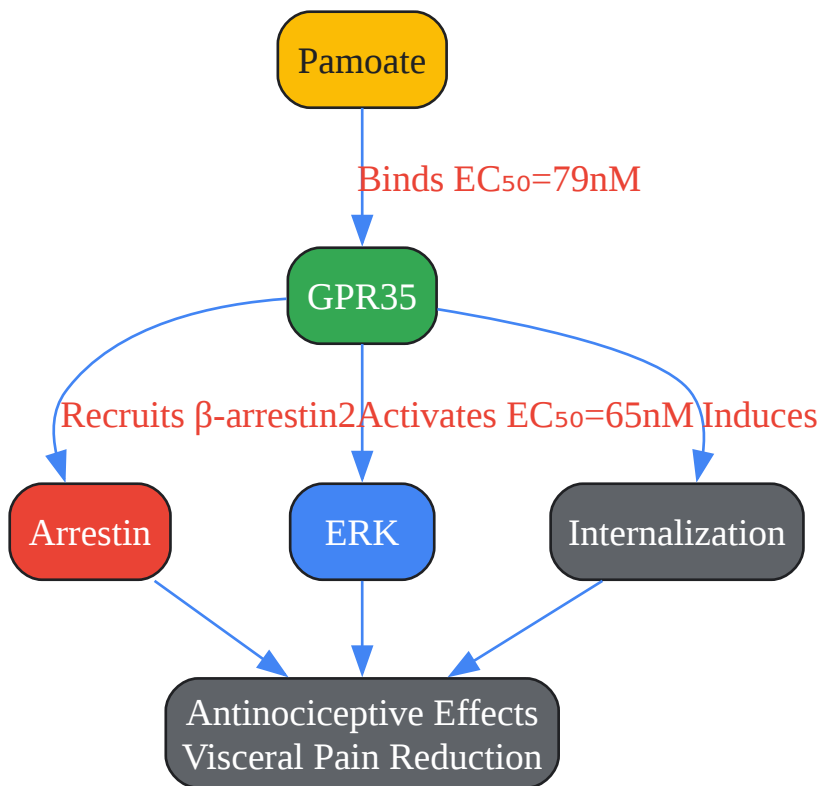
formulation options in certain pharmaceutical systems [2]. The solubility in water is **temperature-dependent**, with generally higher solubility at elevated temperatures, though specific quantitative data for temperature effects are limited in the search results.

The **pH-solubility relationship** follows a typical pattern for ionizable compounds, with higher solubility at alkaline pH where the carboxylate groups remain ionized. As pH decreases, precipitation may occur due to formation of the less soluble free acid form. This property is particularly relevant when considering the compound's behavior in different physiological compartments or when formulating with pH-modifying excipients. The **log P value** of -3.2 at 20°C confirms the compound's **high hydrophilic character** and limited membrane permeability [2].

Biological Activity and Signaling Pathways

Beyond its role as a pharmaceutical salt former, **disodium pamoate monohydrate** exhibits intrinsic **biological activity** as a potent agonist of the **orphan receptor GPR35** [2] [3]. GPR35 is a class A, rhodopsin-like **G protein-coupled receptor (GPCR)** strongly expressed in the gastrointestinal tract (particularly the lower intestine and colon), dorsal root ganglia, and various immune cells including monocytes and dendritic cells [2]. This receptor represents a **potential therapeutic target** for various conditions, including inflammation, pain, and cancer [2].

The **signaling mechanisms** of **disodium pamoate monohydrate** through GPR35 activation involve multiple pathways as illustrated below:



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*GPR35 Signaling Pathway Activated by **Disodium Pamoate Monohydrate***

The compound demonstrates **high potency** in GPR35 activation, with a reported EC₅₀ value of **79 nM** [3]. It effectively induces **GPR35 internalization** and activates the **ERK1/2 signaling pathway** with EC₅₀ values of 22 nM and 65 nM, respectively [2] [3]. Furthermore, **disodium pamoate monohydrate** mediates **recruitment of β-arrestin2** to GPR35, which is involved in receptor desensitization and internalization processes [2]. These molecular activities translate to **functional effects** in biological systems, particularly **antinociceptive actions** in visceral pain models [2].

From a **therapeutic perspective**, the agonistic activity of **disodium pamoate monohydrate** at GPR35 receptors presents both opportunities and considerations in pharmaceutical development. When used as a counterion for API salt formation, its **intrinsic pharmacological activity** must be considered in the overall risk-benefit assessment of the drug product. However, this biological activity may also contribute to **therapeutic synergism** in certain applications, particularly for drugs targeting pain, inflammation, or gastrointestinal disorders.

Pharmaceutical Applications and Salt Formation Protocols

The primary pharmaceutical application of **disodium pamoate monohydrate** is in the formation of **poorly soluble salts** with basic drug compounds to modify their dissolution characteristics and pharmacokinetic profiles. This approach is particularly valuable for creating **long-acting injectable formulations** or **sustained-release oral dosage forms**. Recent patent literature describes pamoate salts of various therapeutic agents, including **acetylcholinesterase inhibitors** (e.g., donepezil), **NMDA receptor antagonists** (e.g., memantine), **atypical antipsychotics** (e.g., olanzapine), and **anti-Parkinson's agents** (e.g., rotigotine, ropinirole, pramipexole) [4] [5] [6].

The salt formation process typically involves specific experimental procedures:

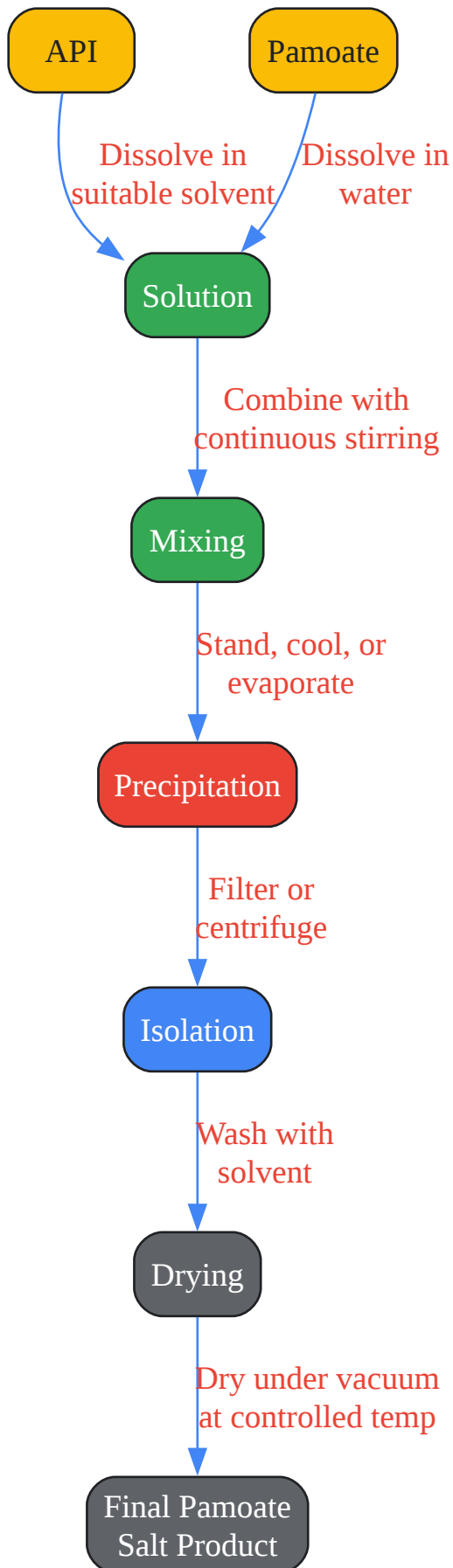
General Salt Formation Protocol

- **Step 1: Solution Preparation** - Prepare separate solutions of the free base drug and **disodium pamoate monohydrate** in suitable solvents (typically water, methanol, ethanol, or mixtures thereof) [5]. The concentration should be optimized based on the stoichiometry of the target salt.
- **Step 2: Mixing** - Slowly add the pamoate solution to the drug solution with continuous stirring to ensure uniform crystal formation [5]. The mixing rate, temperature, and order of addition can influence the physical characteristics of the resulting salt.
- **Step 3: Precipitation** - Allow the reaction mixture to stand or reduce solubility by cooling/partial solvent evaporation to facilitate complete precipitation of the pamoate salt [5].
- **Step 4: Isolation** - Collect the precipitate by filtration or centrifugation, then wash with an appropriate solvent to remove unreacted starting materials [5].
- **Step 5: Drying** - Dry the purified salt under vacuum at controlled temperature (typically 30-50°C) to constant weight, preserving the monohydrate form if desired [5].

Olanzapine Pamoate Monohydrate Preparation

A specific example from the search results details the preparation of **olanzapine pamoate monohydrate** [5]. In this process, olanzapine free base is dissolved in a suitable solvent (e.g., methanol), while **disodium pamoate monohydrate** is dissolved in purified water. The solutions are mixed, and the resulting precipitate is isolated, washed, and dried to obtain the final salt form. The monohydrate character is confirmed by appropriate analytical techniques, with the water content typically around 2.0-3.5% w/w.

The experimental workflow for pharmaceutical salt formation can be summarized as follows:



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*Pharmaceutical Salt Formation Process Using **Disodium Pamoate Monohydrate***

Experimental Protocols and Methodologies

Solubility Determination Protocol

Accurate determination of **disodium pamoate monohydrate** solubility is essential for pharmaceutical development. The **shake-flask method** represents the standard approach for solubility measurement:

- **Equipment:** Water bath shaker, analytical balance, HPLC system with UV detection, volumetric flasks, syringes, and membrane filters (0.45 μm) [2].
- **Procedure:**
 - Prepare an excess amount of **disodium pamoate monohydrate** in sealed containers with different solvents (water, DMSO, buffers).
 - Agitate continuously in a water bath shaker at constant temperature (e.g., 20°C, 25°C, 37°C) for at least 24 hours to reach equilibrium.
 - After equilibration, allow undissolved material to settle or separate by centrifugation.
 - Filter samples through a membrane filter, dilute appropriately, and analyze by HPLC or spectrophotometrically.
 - Perform each measurement in triplicate to ensure reproducibility.
- **Analysis:** Quantify concentration using a validated HPLC method with UV detection at an appropriate wavelength based on the compound's chromophore.

In Vivo Antinociceptive Activity Assessment

The search results describe an experimental protocol for evaluating the **antinociceptive effects** of **disodium pamoate monohydrate** [2]:

- **Animal Model:** Swiss-Webster mice (30-35 g body weight) [2].
- **Dosing Protocol:** Subcutaneous administration at doses of 25, 50, and 100 mg/kg [2].
- **Testing Model:** Abdominal constriction test (visceral pain model) [2].

- **Results Analysis:** Dose-related antinociception with ED₅₀ value of 40.5 mg/kg [2].

This protocol demonstrates the **concentration-dependent biological activity** of **disodium pamoate monohydrate**, which should be considered when used in pharmaceutical formulations where systemic exposure may occur.

Conclusion and Research Implications

Disodium pamoate monohydrate represents a **versatile pharmaceutical adjunct** with specific applications in modifying drug solubility and release characteristics. Its **well-defined solubility profile**, characterized by moderate aqueous solubility (43 g/L at 20°C) and poor organic solvent solubility, makes it particularly valuable for creating sustained-release formulations of highly soluble basic drugs [2]. The recent discovery of its **potent GPR35 agonist activity** (EC₅₀ = 79 nM) adds a new dimension to its application in pharmaceutical development, suggesting potential **unanticipated pharmacological effects** when used as a counterion [2] [3].

For research and development professionals, several considerations emerge from this analysis. First, the **solubility limitations** in organic solvents may restrict formulation options for certain delivery systems. Second, the **intrinsic biological activity** of **disodium pamoate monohydrate** warrants careful evaluation in preclinical studies, particularly for chronic therapies where GPR35 activation may produce unintended effects. Third, the **pH-dependent solubility** characteristics should be factored into formulation design, especially for oral dosage forms that will experience gastrointestinal pH variations.

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References

1. UNII - ZL7OV5621O [precision.fda.gov]
2. Pamoic acid disodium salt | 6640-22-8 [chemicalbook.com]
3. Pamoic acid disodium | CAS#:6640-22-8 [chemsrc.com]

4. US20190274955A1 - Pamoate salts and methods of use [patents.google.com]
5. WO2014125500A1 - A process for preparation of olanzapine pamoate [patents.google.com]
6. Pamoate salt of monoamine anti-parkinson's agents, ... [patents.google.com]

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